Molecular Architecture and Synthetic Utility of 2-Methyl-4-nitro-1-phenoxybenzene
Molecular Architecture and Synthetic Utility of 2-Methyl-4-nitro-1-phenoxybenzene
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In modern medicinal chemistry and agrochemical development, functionalized biaryl ethers serve as critical structural motifs. 2-Methyl-4-nitro-1-phenoxybenzene (CAS: 171349-95-4) is a highly versatile building block characterized by a unique electronic dichotomy between its two aromatic rings. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its molecular weight, structural properties, and laboratory-scale synthesis. Furthermore, we will explore its proven utility in advanced regioselective functionalization methodologies, specifically in the synthesis of active pharmaceutical ingredients (APIs) like the anticoccidial drug Toltrazuril.
Molecular Structure & Physicochemical Profiling
Structural and Electronic Analysis
The molecular structure of 2-Methyl-4-nitro-1-phenoxybenzene consists of two distinct aromatic systems linked by an ether oxygen.
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Ring A (Nitro-toluene moiety): The presence of the nitro group at the para position relative to the ether linkage exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects. This significantly depletes electron density on Ring A. The methyl group at the ortho position provides slight steric hindrance and weak electron donation (+I).
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Ring B (Phenoxy moiety): The ether oxygen donates lone-pair electron density into Ring B via resonance (+M effect), rendering this unsubstituted phenyl ring highly electron-rich and susceptible to electrophilic aromatic substitution (EAS).
This "push-pull" electronic environment across the ether bridge dictates the molecule's reactivity, making Ring B the exclusive target for downstream electrophilic functionalization [1].
Quantitative Data Summary
The precise calculation of the molecular weight and related physicochemical properties is foundational for stoichiometric calculations in high-throughput synthesis. The data below is aggregated from authoritative chemical databases [2].
| Property | Value | Scientific Rationale / Source |
| IUPAC Name | 2-Methyl-4-nitro-1-phenoxybenzene | Standardized nomenclature. |
| CAS Registry Number | 171349-95-4 | Unique numerical identifier [2]. |
| Molecular Formula | C₁₃H₁₁NO₃ | Derived from structural composition. |
| Molecular Weight | 229.23 g/mol | Calculated sum of atomic weights: (13×12.011) + (11×1.008) + (14.007) + (3×15.999). |
| Monoisotopic Mass | 229.073893 Da | Critical for high-resolution mass spectrometry (HRMS) validation [2]. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Indicates moderate membrane permeability, relevant for API design. |
| SMILES String | CC1=C(C=CC(=C1)[O-])OC2=CC=CC=C2 | Used for cheminformatics and computational modeling. |
De Novo Synthesis via Nucleophilic Aromatic Substitution (SₙAr)
To utilize 2-Methyl-4-nitro-1-phenoxybenzene in drug development, scientists must first synthesize the core scaffold. The most efficient and self-validating method is a Nucleophilic Aromatic Substitution (SₙAr).
Mechanistic Causality
The SₙAr reaction requires an electron-deficient aromatic ring with a good leaving group. We utilize 1-fluoro-2-methyl-4-nitrobenzene as the electrophile. Fluoride is an exceptional leaving group in SₙAr because its high electronegativity strongly polarizes the C-F bond, accelerating the initial nucleophilic attack. The para-nitro group is mechanistically essential; it stabilizes the negative charge of the intermediate Meisenheimer complex via resonance, lowering the activation energy of the transition state.
SNAr Synthesis Pathway of 2-Methyl-4-nitro-1-phenoxybenzene.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) ensure that each mechanistic step has occurred before proceeding.
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Reagent Preparation: Dissolve 1-fluoro-2-methyl-4-nitrobenzene (1.00 mmol) and phenol (1.10 mmol) in anhydrous acetonitrile (2 mL).
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Causality: Anhydrous acetonitrile is a polar aprotic solvent. It solvates the cations (K⁺) while leaving the phenoxide anion "naked" and highly nucleophilic, significantly increasing reaction kinetics.
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Base Activation: Add finely powdered potassium carbonate (K₂CO₃, 3.00 mmol) to the solution.
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Causality: K₂CO₃ is a mild, insoluble base that slowly deprotonates the phenol to generate the active phenoxide nucleophile. This heterogeneous basic environment prevents unwanted side reactions (like ether cleavage) that stronger bases (e.g., NaH) might induce.
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Thermal Activation: Stir the reaction mixture at 80 °C for 24 hours.
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Causality: The ortho-methyl group introduces steric hindrance around the C-F bond. Heating to 80 °C provides the necessary thermal energy to overcome this steric barrier and form the Meisenheimer complex.
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Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the fluorinated starting material confirms complete conversion.
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Workup and Isolation: Concentrate the mixture in vacuo, dilute with water (10 mL), and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the pure product.
Downstream Functionalization in Drug Development
Once synthesized, 2-Methyl-4-nitro-1-phenoxybenzene acts as a pivotal substrate for late-stage functionalization. Because Ring A is deactivated by the nitro group, electrophilic reagents will exclusively attack the electron-rich Ring B.
Iron(III)-Catalyzed Regioselective Thiocyanation
A breakthrough application of this compound was demonstrated by Waddell et al. (2023) in the development of a rapid, Lewis acid-catalyzed method for the regioselective thiocyanation of arenes [3]. Aryl thiocyanates are highly valuable precursors for trifluoromethyl thioethers—a critical pharmacophore in modern drug design.
By utilizing Iron(III) chloride (FeCl₃) as a Lewis acid catalyst, N-thiocyanatosaccharin is activated to form a highly electrophilic thiocyanating species. When 2-Methyl-4-nitro-1-phenoxybenzene is introduced, it undergoes rapid and highly regioselective para-thiocyanation on the phenoxy ring.
Iron(III)-Catalyzed Thiocyanation and Downstream API Workflow.
Application in Toltrazuril Synthesis
The functionalized biaryl ether generated from 2-Methyl-4-nitro-1-phenoxybenzene is a direct intermediate in the synthesis of Toltrazuril , a widely used veterinary anticoccidial agent. The ability to selectively install functional groups on the phenoxy ring while leaving the nitro-toluene moiety intact allows for the precise construction of the complex triazinetrione pharmacophore required for Toltrazuril's biological activity [3].
References
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PubChem Compound Summary for CID 18616691: 2-Methyl-4-nitro-1-phenoxybenzene. National Center for Biotechnology Information. Available at:[Link]
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Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis: Waddell, L. J. N., Senkans, M. R., & Sutherland, A. (2023). The Journal of Organic Chemistry, 88(11), 7208-7218. Available at:[Link]
